molecular formula C11H22N4O3 B1382836 tert-butyl 3-(N'-hydroxycarbamimidoyl)-4-methylpiperazine-1-carboxylate CAS No. 1807939-16-7

tert-butyl 3-(N'-hydroxycarbamimidoyl)-4-methylpiperazine-1-carboxylate

Cat. No. B1382836
M. Wt: 258.32 g/mol
InChI Key: MIUGCVJUQPEOQA-UHFFFAOYSA-N
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Description

The compound “tert-butyl 3-(N’-hydroxycarbamimidoyl)-4-methylpiperazine-1-carboxylate” is an organic compound containing a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring, a tert-butyl ester group, and an N’-hydroxycarbamimidoyl group . The exact spatial arrangement of these groups would depend on the specific conditions of the synthesis .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the ester group and the N’-hydroxycarbamimidoyl group. These functional groups could potentially undergo a variety of chemical reactions, including hydrolysis, reduction, and various types of substitution reactions .

Scientific Research Applications

Synthesis and Intermediate Applications

  • tert-Butyl 3-(N'-hydroxycarbamimidoyl)-4-methylpiperazine-1-carboxylate is an important intermediate in various synthesis processes. For example, it is used in the synthesis of Biotin, a vital water-soluble vitamin involved in metabolic cycles for biosynthesis of fatty acids, sugars, and α-amino acids (Shuanglin Qin et al., 2014). It's also key in synthesizing novel protein tyrosine kinase Jak3 inhibitor—CP-690550 (Chen Xin-zhi, 2011).

Chiral Auxiliary and Dipeptide Synthesis

  • This compound serves as a chiral auxiliary and a chiral Aib building block in dipeptide synthesis. It has been utilized for preparing enantiomerically pure acids and dipeptides with high selectivity and efficiency (A. Studer et al., 1995).

Medicinal Chemistry and Drug Development

  • In medicinal chemistry, it's used as an intermediate for developing small molecule anticancer drugs and various biologically active compounds (Binliang Zhang et al., 2018). It also plays a role in the synthesis of compounds like crizotinib (D. Kong et al., 2016).

X-ray Diffraction and Spectroscopic Studies

  • The compound is characterized by spectroscopic methods like LCMS, NMR, IR, and CHN elemental analysis, and its structure has been confirmed using single crystal X-ray diffraction data (C. Sanjeevarayappa et al., 2015).

Enantioselective Synthesis

Structural Modification and Reaction Studies

  • Studies also focus on the structural modification and reaction behavior of tert-butyl 3-(N'-hydroxycarbamimidoyl)-4-methylpiperazine-1-carboxylate. This includes its reactions in the presence of various reagents and conditions, leading to different products with potential applications in drug development and chemical synthesis (M. Vorona et al., 2007).

Crystal Structure and Molecular Packing

  • X-ray studies reveal details about the molecular packing and crystal structure, which are crucial for understanding its behavior in different chemical contexts (C. Didierjean et al., 2004).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid potential health risks .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and the context in which it’s being used. For example, if it shows promising biological activity, it could be further developed as a pharmaceutical .

properties

IUPAC Name

tert-butyl 3-[(Z)-N'-hydroxycarbamimidoyl]-4-methylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N4O3/c1-11(2,3)18-10(16)15-6-5-14(4)8(7-15)9(12)13-17/h8,17H,5-7H2,1-4H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUGCVJUQPEOQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C(=NO)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)/C(=N/O)/N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 3-(N'-hydroxycarbamimidoyl)-4-methylpiperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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